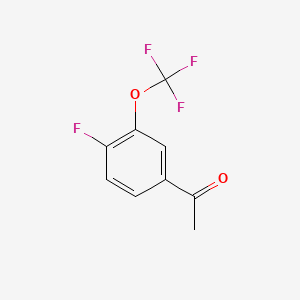![molecular formula C15H15FN2 B1319324 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline CAS No. 937597-69-8](/img/structure/B1319324.png)
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline
Overview
Description
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Biochemical Analysis
Biochemical Properties
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phosphodiesterases, which are enzymes that regulate the levels of cyclic nucleotides in cells . Additionally, it may interact with β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors, affecting their signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . By inhibiting this enzyme, the compound can alter nerve impulse transmission, leading to changes in cellular behavior and function. Additionally, its interaction with oxidative stress pathways can impact cellular metabolism and gene expression, further influencing cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with phosphodiesterases results in the inhibition of these enzymes, thereby increasing the levels of cyclic nucleotides in cells . This elevation in cyclic nucleotides can activate downstream signaling pathways, leading to various cellular responses. Additionally, the compound’s binding to receptors such as β-adrenergic and serotonin receptors can modulate their activity, influencing cellular signaling and function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over time Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular behavior and function, emphasizing the importance of monitoring its effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular functions . At higher doses, it may induce toxic or adverse effects, such as alterations in enzyme activity and cellular metabolism . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with phosphodiesterases and other enzymes can influence metabolic flux and metabolite levels in cells . Additionally, its effects on oxidative stress pathways can impact the overall metabolic state of cells, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and activity, affecting its overall efficacy and function in biological systems .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interaction with biomolecules and its overall effect on cellular processes, emphasizing the importance of understanding its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Aniline Group: The aniline group can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with aniline in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the quinoline ring is oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the fluorine atom or aniline group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-chloroaniline: Similar structure with a chlorine atom instead of fluorine.
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-bromoaniline: Similar structure with a bromine atom instead of fluorine.
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-iodoaniline: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its halogenated analogs.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWZTSTXFPTTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220002 | |
| Record name | 2-(3,4-Dihydro-1(2H)-quinolinyl)-5-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-69-8 | |
| Record name | 2-(3,4-Dihydro-1(2H)-quinolinyl)-5-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydro-1(2H)-quinolinyl)-5-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)
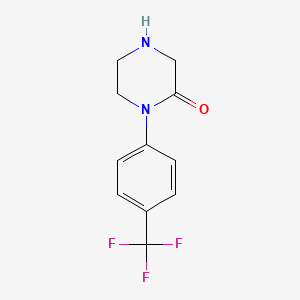
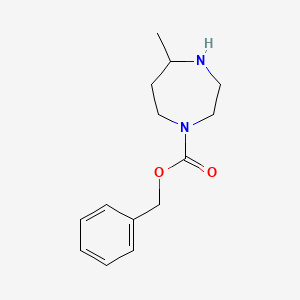

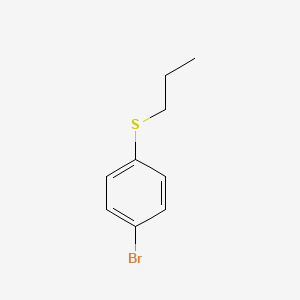
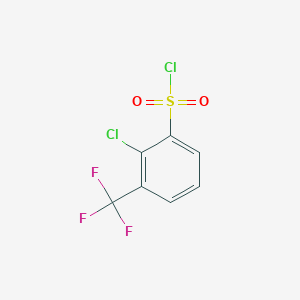
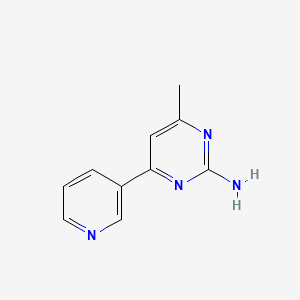
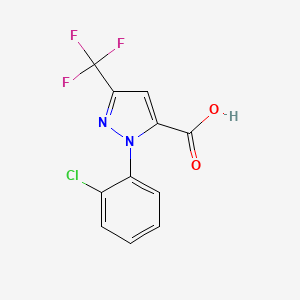
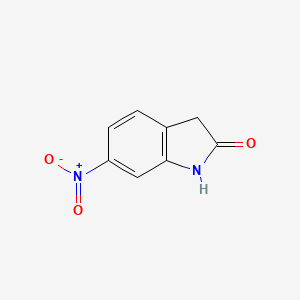
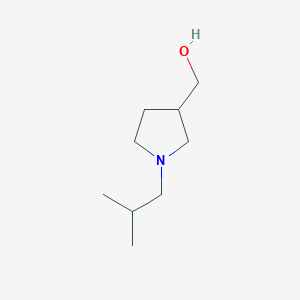
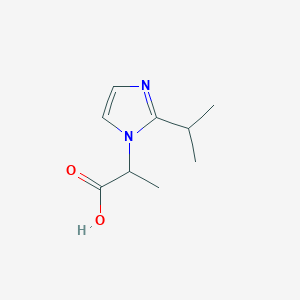
![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)

